Home > Products > Screening Compounds P45720 > 6-(Meta-hydroxymethyl anilino)uracil
6-(Meta-hydroxymethyl anilino)uracil - 72255-52-8

6-(Meta-hydroxymethyl anilino)uracil

Catalog Number: EVT-8810835
CAS Number: 72255-52-8
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Meta-hydroxymethyl anilino)uracil is a synthetic compound belonging to the class of 6-anilinouracils, which are derivatives of uracil. This compound has garnered attention due to its potential as a selective inhibitor of bacterial DNA polymerase III, particularly in Gram-positive bacteria such as Bacillus subtilis. The structural modifications at the aniline moiety enhance its biological activity, making it a candidate for further research in antimicrobial applications.

Source

The compound is synthesized through various chemical processes aimed at modifying the uracil structure to improve its pharmacological properties. Research articles and patents have documented the synthesis and biological evaluation of such compounds, demonstrating their efficacy against specific bacterial strains.

Classification

6-(Meta-hydroxymethyl anilino)uracil is classified as a nucleobase analogue, specifically a derivative of pyrimidine. Its classification stems from its structural resemblance to nucleobases, which allows it to interact with DNA polymerases and potentially disrupt nucleic acid synthesis in bacteria.

Synthesis Analysis

Methods

The synthesis of 6-(meta-hydroxymethyl anilino)uracil typically involves the following steps:

  1. Formation of Aniline Derivative: The starting material, aniline, is modified by introducing a hydroxymethyl group at the meta position. This can be achieved through electrophilic aromatic substitution or similar synthetic routes.
  2. Coupling with Uracil: The modified aniline is then coupled with uracil, which may involve activating the uracil at the N3 position to facilitate nucleophilic attack by the aniline derivative.
  3. Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired purity for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to maximize yield and minimize by-products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for characterization and confirmation of the structure.

Molecular Structure Analysis

Structure

The molecular structure of 6-(meta-hydroxymethyl anilino)uracil can be depicted as follows:

  • Core Structure: The compound features a uracil ring system with an aniline moiety substituted at the 6-position.
  • Functional Groups: The hydroxymethyl group at the meta position on the aniline contributes to its solubility and interaction with biological targets.

Data

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight: Approximately 192.22 g/mol
  • Key Bond Angles and Lengths: Specific bond lengths and angles can be determined using X-ray crystallography data if available.
Chemical Reactions Analysis

Reactions

6-(Meta-hydroxymethyl anilino)uracil participates in various chemical reactions, primarily focused on its interactions with biological macromolecules:

  1. Inhibition of DNA Polymerase III: The compound acts as a competitive inhibitor by mimicking natural substrates, thereby interfering with DNA replication processes in bacteria.
  2. Modification Reactions: It can undergo further chemical modifications to enhance its antibacterial properties or alter its pharmacokinetic profile.

Technical Details

Kinetic studies are often employed to determine the inhibition constants (Ki_i) for DNA polymerase III, providing insights into the binding affinity and mechanism of action.

Mechanism of Action

Process

The mechanism by which 6-(meta-hydroxymethyl anilino)uracil exerts its antibacterial effects involves several key steps:

  1. Binding to DNA Polymerase III: The compound competes with natural nucleotides for binding sites on DNA polymerase III, effectively blocking the enzyme's activity.
  2. Disruption of DNA Synthesis: By inhibiting this enzyme, the compound prevents proper DNA replication in susceptible bacteria, leading to cell death or stasis.

Data

Studies have shown that modifications at the N3 position significantly affect binding affinity and antimicrobial potency, indicating that structure-activity relationships are crucial for optimizing efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under strong basic conditions or prolonged exposure to light.
  • pKa Values: Relevant pKa values can influence solubility and interaction with biological targets.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

6-(Meta-hydroxymethyl anilino)uracil has several potential applications in scientific research:

  • Antimicrobial Agent Development: Due to its ability to inhibit bacterial DNA polymerases, it serves as a lead compound for developing new antibiotics targeting Gram-positive infections.
  • Biochemical Research Tools: It can be utilized in studies examining nucleic acid synthesis mechanisms or as a probe in enzyme kinetics assays.
  • Drug Design Studies: Its structure can inform the design of more potent derivatives through structure-based drug design approaches.
Introduction to 6-(Meta-Hydroxymethyl Anilino)Uracil in Antimicrobial Research

Historical Context of Uracil Derivatives in Antibacterial Drug Development

The exploration of uracil derivatives as antibacterial agents represents a significant chapter in medicinal chemistry, evolving from early nucleotide biochemistry to targeted drug design. Initial research focused on natural pyrimidines like uracil—a fundamental RNA nucleobase involved in hydrogen bonding and nucleic acid replication—recognizing its potential as a scaffold for antimicrobial compounds [6]. The 1960s marked a pivotal shift with the discovery of 6-(p-hydroxyphenylazo)uracil (HPUra), a selective inhibitor of Gram-positive bacterial DNA replication. This compound demonstrated that minor modifications to the uracil core, such as anilino substitutions at the C6 position, could impart significant biological activity by interfering with essential bacterial processes [4]. Subsequent decades saw systematic optimization of this scaffold, exemplified by the development of 6-(3,4-trimethyleneanilino)uracil (TMAU) and 6-(3-ethyl-4-methylanilino)uracil (EMAU) in the 1990s. These compounds exhibited enhanced binding affinity to bacterial DNA polymerase IIIC (pol IIIC), a replicative enzyme essential in low G+C Gram-positive bacteria like Bacillus subtilis [1]. Structure-activity relationship (SAR) studies during this period revealed that N3-alkyl modifications (e.g., ethyl to pentyl chains) significantly improved both enzyme inhibition and antimicrobial potency, establishing the 6-anilinouracil (6-AU) framework as a versatile platform for antibiotic development [1] [6]. Despite these advances, the period between 1987 (fluoroquinolones) and recent years witnessed a stark decline in novel antibiotic classes, underscoring the urgency of refining existing pharmacophores like the 6-AUs to combat resistant pathogens [3] [7].

Role of 6-Anilinouracil Scaffolds in Targeting DNA Replication Machinery

6-Anilinouracils function as bacterial DNA polymerase IIIC (pol IIIC) inhibitors through a sophisticated molecular mechanism. Structurally, they mimic deoxyguanosine triphosphate (dGTP), the natural nucleotide substrate, competitively occupying the enzyme’s active site. This prevents dGTP incorporation into nascent DNA strands, halting chromosomal replication exclusively in susceptible bacteria [4]. The specificity of 6-AUs arises from key structural features:

  • Anilino Moiety: The C6 anilino group facilitates stacking interactions within the pol IIIC active site, with meta and para substitutions (e.g., ethyl, methyl, trimethylene) optimizing hydrophobic contacts [1] [4].
  • Uracil Core: Serves as a hydrogen-bonding anchor, engaging conserved residues via N3 and C4 carbonyl groups [6].
  • N3 Substituents: Alkyl or hydroxyalkyl chains at N3 project into a hydrophobic subpocket, enhancing binding affinity and disrupting enzyme conformational dynamics [1] [6].

Recent advancements include hybrid molecules like AU-FQ conjugates, where fluoroquinolones (topoisomerase inhibitors) are tethered to the N3 position of EMAU via flexible linkers. These hybrids exhibit dual-targeted activity, inhibiting both pol IIIC and DNA gyrase/topoisomerase IV. For example, AU-FQ hybrids demonstrated 64-fold greater antibacterial potency than parent 6-AUs against multidrug-resistant strains like MRSA and VRE [2]. This multi-target approach mitigates resistance development while broadening the spectrum of activity.

Table 1: Evolution of Key 6-Anilinouracil Derivatives and Their Antimicrobial Properties

CompoundStructural FeaturesTarget PathogensKey Advancement
HPUra (1960s)p-Hydroxyphenylazo at C6Bacillus subtilisFirst selective pol IIIC inhibitor
TMAU/EMAU (1990s)3,4-Trimethylene/3-Ethyl-4-methylanilino at C6Gram-positive bacteriaImproved enzyme binding (Ki < 0.1 μM)
EMAU-N3-Hydroxyalkyl (2000s)Hydroxyethyl/methoxyethyl at N3S. aureus, E. faecalisEnhanced cell penetration & potency (MIC ≤ 1.25 μg/mL)
AU-FQ Hybrids (2010s)Fluoroquinolone linked to EMAU N3MRSA, VRE, AcinetobacterDual-target inhibition; broad-spectrum activity

The clinical relevance of this scaffold is exemplified by ACX-362E, an N7-substituted guanine analog derived from pol IIIC inhibitor research. As the first pol IIIC inhibitor to enter clinical trials, it validates this target for treating Clostridioides difficile infections, demonstrating the translational potential of 6-AU-inspired designs [4].

Emergence of 6-(Meta-Hydroxymethyl Anilino)Uracil as a Structural Hybrid

6-(Meta-Hydroxymethyl Anilino)Uracil represents a strategic optimization within the 6-AU class, engineered to address limitations of earlier analogs. Its design integrates two pharmacophoric elements:

  • A meta-hydroxymethyl anilino group at C6, providing enhanced hydrogen-bonding capacity and polarity compared to hydrophobic alkyl/aryl substitutions.
  • Polar N3 substituents (e.g., hydroxyalkyl), proven in prior SAR studies to improve aqueous solubility and bacterial cell penetration [1] [6].

This structure emerged in response to two critical challenges in antibiotic development:

  • Resistance Mitigation: The hydroxymethyl group’s steric and electronic uniqueness reduces cross-resistance risk with existing antibiotics, as pol IIIC lacks pre-existing resistance mechanisms against such motifs [3] [4].
  • Spectrum Broadening: Hybridization strategies leverage synergistic targets. While not a direct hybrid like AU-FQs, the hydroxymethyl analog’s enhanced physicochemical properties (e.g., log P, H-bond donors) may facilitate activity against Gram-negative pathogens—a known limitation of early 6-AUs [2] [5].

Table 2: Impact of Substituents on 6-Anilinouracil Bioactivity

Substituent PositionChemical GroupBiological EffectRationale
C6 Anilino metaHydroxymethyl↑ Solubility & target engagementHydrogen-bonding with pol IIIC Asp residues; reduced efflux
N3Hydroxyalkyl↑ Antibacterial potency (4–8-fold vs. unsubstituted)Access to hydrophilic subpocket; enhanced cell permeability
C6 Anilino paraMethyl/Ethyl↑ Enzymatic inhibition (Ki < 0.05 μM)Hydrophobic interaction with conserved Val/Ile residues

Properties

CAS Number

72255-52-8

Product Name

6-(Meta-hydroxymethyl anilino)uracil

IUPAC Name

6-[3-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C11H11N3O3/c15-6-7-2-1-3-8(4-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17)

InChI Key

LFVQXHLWCQGROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC(=O)NC(=O)N2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.